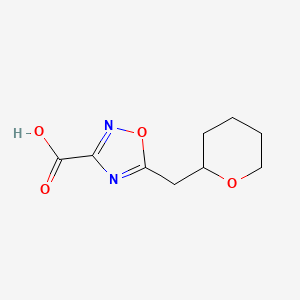
2-Aminocyclopentane-1-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Aminocyclopentane-1-carboximidamide is a synthetic compound with the molecular formula C₆H₁₃N₃.
Vorbereitungsmethoden
The preparation of 2-Aminocyclopentane-1-carboximidamide involves several synthetic routes. One common method includes the use of cyclopentane ortho-anhydride as a raw material, which undergoes a reaction with hydrazine hydrate in a solvent for refluxing . The reaction conditions typically involve a molar ratio of cyclopentane ortho-anhydride to hydrazine hydrate of 1:1-2.5, with the reaction time ranging from 0.5 to 12 hours. After the reaction, the solvent is removed, and the product is dried to obtain this compound.
Analyse Chemischer Reaktionen
2-Aminocyclopentane-1-carboximidamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can be oxidized to form corresponding imides or reduced to form amines. Substitution reactions can lead to the formation of various derivatives, depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-Aminocyclopentane-1-carboximidamide has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has been investigated for its potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development . Additionally, the compound has applications in the industry, particularly in the development of new materials and chemical processes .
Wirkmechanismus
The mechanism of action of 2-Aminocyclopentane-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
2-Aminocyclopentane-1-carboximidamide can be compared with other similar compounds, such as 2-aminocyclopentane-1-carboxylic acid and 2-aminocyclohexane-1-carboximidamide . These compounds share similar structural features but differ in their chemical properties and applications. For example, 2-aminocyclopentane-1-carboxylic acid is commonly used in peptide synthesis, while 2-aminocyclohexane-1-carboximidamide has applications in the development of new materials .
Conclusion
This compound is a versatile compound with a wide range of applications in various fields. Its unique properties and potential for chemical modifications make it a valuable tool for scientific research and industrial applications.
Eigenschaften
Molekularformel |
C6H13N3 |
|---|---|
Molekulargewicht |
127.19 g/mol |
IUPAC-Name |
2-aminocyclopentane-1-carboximidamide |
InChI |
InChI=1S/C6H13N3/c7-5-3-1-2-4(5)6(8)9/h4-5H,1-3,7H2,(H3,8,9) |
InChI-Schlüssel |
VRENIHDHNCMYNP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C(C1)N)C(=N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amine](/img/structure/B15274794.png)
amine](/img/structure/B15274797.png)
![N-[(2-bromophenyl)methyl]pyridin-3-amine](/img/structure/B15274803.png)
![2-[(Naphthalen-2-ylmethyl)amino]ethan-1-ol](/img/structure/B15274809.png)
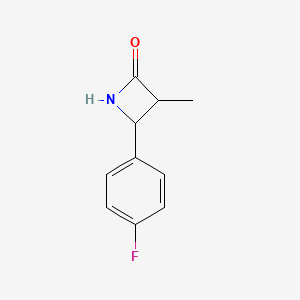
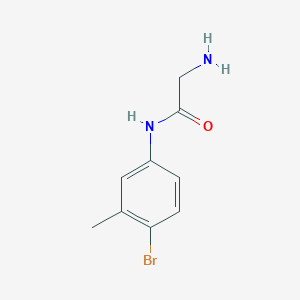
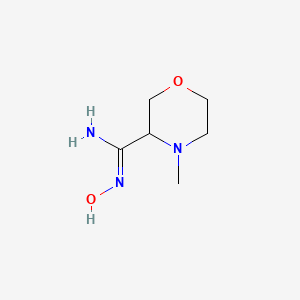
![4-[(3,4-Dimethylcyclohexyl)amino]butan-2-ol](/img/structure/B15274839.png)
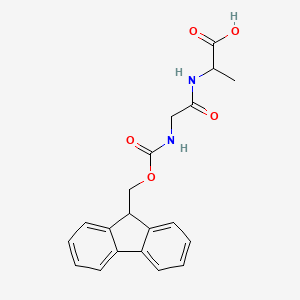

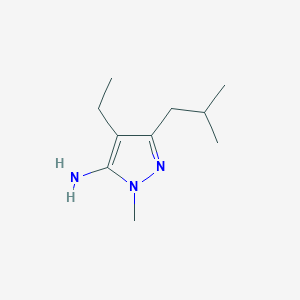
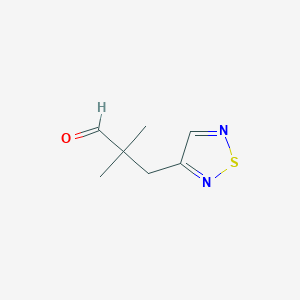
![1-[2-(3-amino-1H-pyrazol-1-yl)ethyl]pyrrolidin-2-one](/img/structure/B15274863.png)
